molecular formula C18H22FNO2 B13031689 N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine

N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine

Cat. No.: B13031689
M. Wt: 303.4 g/mol
InChI Key: SSPXJOSJODGICB-UHFFFAOYSA-N
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Description

N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: 2-Fluoro-3-methoxybenzaldehyde and 3-methoxyphenylacetonitrile.

    Step 1: Formation of the intermediate Schiff base by reacting 2-Fluoro-3-methoxybenzaldehyde with 3-methoxyphenylacetonitrile in the presence of a base such as sodium hydroxide.

    Step 2: Reduction of the Schiff base to the corresponding amine using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Step 3: Purification of the final product through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to secondary or tertiary amines using reducing agents.

    Substitution: Halogenation, nitration, or sulfonation reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine: shares structural similarities with other phenethylamines, such as:

Uniqueness

  • The presence of both fluoro and methoxy groups in this compound may confer unique properties, such as increased lipophilicity or altered receptor binding affinity, distinguishing it from other phenethylamines.

Properties

Molecular Formula

C18H22FNO2

Molecular Weight

303.4 g/mol

IUPAC Name

N-[2-(2-fluoro-3-methoxyphenyl)ethyl]-2-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C18H22FNO2/c1-21-16-7-3-5-14(13-16)9-11-20-12-10-15-6-4-8-17(22-2)18(15)19/h3-8,13,20H,9-12H2,1-2H3

InChI Key

SSPXJOSJODGICB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCNCCC2=C(C(=CC=C2)OC)F

Origin of Product

United States

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